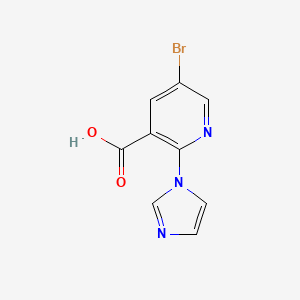

5-Bromo-2-(1H-imidazol-1-yl)nicotinic acid

Description

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The compound is officially designated as 5-bromo-2-imidazol-1-ylpyridine-3-carboxylic acid, reflecting the parent pyridine ring structure with specific substitution patterns. The Chemical Abstracts Service has assigned this compound the registry number 1216590-39-4, providing a unique identifier for database searches and regulatory purposes.

The systematic classification places this compound within the broader category of pyridinecarboxylic acids, specifically as a derivative of nicotinic acid where the 2-position hydrogen has been substituted with an imidazole group and the 5-position features bromine substitution. From a structural chemistry perspective, this compound belongs to the class of organoheterocyclic compounds containing multiple nitrogen-bearing aromatic rings. The presence of both pyridine and imidazole rings creates a bis-heterocyclic system with distinct electronic properties compared to either individual ring system.

The molecular descriptor systems employed in chemical informatics provide additional classification frameworks for this compound. The Simplified Molecular Input Line Entry System representation shows the connectivity pattern as reflecting the substitution pattern and ring connectivity. The International Chemical Identifier system generates a unique string that encodes the complete molecular structure, facilitating computational analysis and database searches.

Molecular Formula and Weight: Computational vs. Experimental Validation

The molecular formula of this compound is established as C₉H₆BrN₃O₂, indicating a relatively compact structure containing nine carbon atoms, six hydrogen atoms, one bromine atom, three nitrogen atoms, and two oxygen atoms. The molecular weight has been computationally determined as 268.07 grams per mole through various chemical databases, with consistent values reported across multiple independent sources.

| Property | Value | Source | Method |

|---|---|---|---|

| Molecular Formula | C₉H₆BrN₃O₂ | PubChem Database | Computational Analysis |

| Molecular Weight | 268.07 g/mol | Chemical Suppliers | Database Compilation |

| Exact Mass | 267.967 amu | Theoretical Calculation | Mass Spectrometry Prediction |

| Chemical Abstracts Service Number | 1216590-39-4 | Registry Database | Official Assignment |

The computational validation of molecular parameters relies on quantum mechanical calculations that consider the electronic structure of the molecule, including the contribution of all atoms and their bonding patterns. The presence of the bromine atom contributes significantly to the overall molecular weight, accounting for approximately 30% of the total mass due to the relatively high atomic weight of bromine compared to the other constituent elements. The nitrogen atoms in both the pyridine and imidazole rings contribute to the molecular formula through their inclusion in the aromatic systems, with each nitrogen atom participating in different bonding environments.

Experimental validation of these computational predictions would typically involve high-resolution mass spectrometry techniques that can accurately determine the exact mass of the molecular ion. The theoretical exact mass calculations take into account the isotopic composition of all elements, particularly important for bromine which exists naturally as two stable isotopes with different masses. The agreement between computational predictions and experimental measurements serves as a validation of both the proposed molecular structure and the accuracy of theoretical methods used in molecular property prediction.

Structural Features: Bromine Substitution and Imidazole-Pyridine Connectivity

The structural architecture of this compound features several distinctive elements that define its chemical behavior and potential applications. The pyridine ring serves as the central structural framework, with the carboxylic acid group positioned at the 3-position, creating the fundamental nicotinic acid structure that forms the backbone of this molecule. The substitution pattern involves the replacement of the hydrogen atom at the 2-position with an imidazole ring system, creating a direct carbon-nitrogen bond between the two heterocyclic systems.

The bromine substituent at the 5-position of the pyridine ring introduces significant electronic effects that influence the overall molecular properties. Bromine, being a halogen with high electronegativity and substantial steric bulk, affects both the electronic distribution within the pyridine ring and the spatial arrangement of neighboring substituents. The positioning of the bromine atom meta to the carboxylic acid group and ortho to the imidazole substitution creates a specific electronic environment that can influence both the acidity of the carboxylic acid group and the basicity of the nitrogen atoms in both ring systems.

The imidazole ring connectivity represents a particularly important structural feature, as the imidazole group is attached through its N-1 nitrogen atom to the C-2 carbon of the pyridine ring. This attachment mode preserves the aromaticity of both ring systems while creating a conjugated system that extends across both heterocycles. The imidazole ring itself contains two nitrogen atoms in different chemical environments: the N-1 nitrogen that forms the connecting bond to the pyridine ring, and the N-3 nitrogen that retains its basic properties and potential for protonation.

The spatial arrangement of these structural elements creates a relatively planar molecular geometry, with the imidazole and pyridine rings oriented to minimize steric interactions while maximizing electronic conjugation. The carboxylic acid group can adopt different conformations relative to the ring system, with the orientation influenced by intramolecular hydrogen bonding possibilities and crystal packing effects in the solid state. The overall molecular structure represents a carefully balanced arrangement of functional groups that collectively determine the compound's chemical and physical properties.

Tautomeric Possibilities and Resonance Stabilization Mechanisms

The structural complexity of this compound gives rise to several potential tautomeric forms and resonance stabilization mechanisms that significantly influence its chemical behavior. The imidazole ring system inherently exists in tautomeric equilibrium, with the hydrogen atom capable of residing on either the N-1 or N-3 nitrogen atoms. However, in this specific compound, the N-1 nitrogen is involved in the bond to the pyridine ring, which constrains the tautomeric behavior compared to free imidazole.

The tautomeric equilibrium in imidazole-containing compounds depends on various factors including solvent effects, temperature, and the electronic influence of substituents. Research on imidazole tautomerism has demonstrated that the distribution between different tautomeric forms can be influenced by the local chemical environment, with different tautomers potentially exhibiting distinct chemical reactivities and biological activities. In the context of this compound, the N-3 nitrogen of the imidazole ring remains available for protonation and tautomeric hydrogen migration.

| Tautomeric Form | Nitrogen Position | Stability Factors | Electronic Effects |

|---|---|---|---|

| N-1 Substituted | Fixed at pyridine bond | High stability due to substitution | Reduced basicity at N-1 |

| N-3 Protonated | Variable protonation state | pH dependent | Enhanced electrophilicity |

| Zwitterionic | Internal proton transfer | Solvent dependent | Charge distribution |

The carboxylic acid group introduces additional complexity through its own acid-base equilibrium and potential for internal proton transfer reactions. Studies on nicotinic acid derivatives have shown that the presence of additional nitrogen-containing substituents can influence the protonation behavior of the carboxylic acid group through electronic effects transmitted through the aromatic system. The proximity of the imidazole nitrogen atoms to the carboxylic acid group creates possibilities for intramolecular hydrogen bonding that can stabilize specific conformational and tautomeric forms.

Resonance stabilization mechanisms play a crucial role in determining the overall stability and reactivity patterns of this compound. The extended conjugated system formed by the connected pyridine and imidazole rings allows for electron delocalization across both aromatic systems, potentially stabilizing charged intermediates formed during chemical reactions. The bromine substituent contributes to resonance stabilization through its ability to donate electron density through resonance effects while simultaneously withdrawing electron density through inductive effects, creating a complex electronic environment that influences the reactivity of both the aromatic rings and the carboxylic acid functional group.

Properties

IUPAC Name |

5-bromo-2-imidazol-1-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3O2/c10-6-3-7(9(14)15)8(12-4-6)13-2-1-11-5-13/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZSAFFOSHUWKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=C(C=C(C=N2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction conditions are tolerant of various functional groups, including arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for 5-Bromo-2-(1H-imidazol-1-yl)nicotinic acid are not extensively documented in the literature. the general approach would involve scalable synthetic routes that ensure high yield and purity, utilizing cost-effective reagents and optimized reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(1H-imidazol-1-yl)nicotinic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The imidazole ring and nicotinic acid moiety can participate in redox reactions.

Condensation Reactions: The compound can form condensation products with other reactive species.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: For substitution reactions.

Oxidizing and Reducing Agents: For redox reactions.

Condensing Agents: For condensation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the oxidation state of the imidazole ring or nicotinic acid moiety.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

5-Bromo-2-(1H-imidazol-1-yl)nicotinic acid serves as a building block for the synthesis of pharmaceutical compounds. Its ability to interact with biological targets makes it valuable in drug discovery and development.

2. Organic Synthesis

The compound acts as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including substitution, oxidation, and coupling reactions, which are essential for creating diverse chemical entities.

3. Biological Studies

This compound is utilized to study the interactions of imidazole-containing molecules with biological targets. Its unique properties allow researchers to explore its potential therapeutic effects against various diseases.

4. Material Science

This compound may also find applications in developing new materials with specific properties, leveraging its chemical reactivity.

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies have shown:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

These results indicate strong antibacterial activity, making it a candidate for further exploration in antimicrobial drug development.

Case Studies

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial properties of this compound against various bacterial strains. The results showed significant inhibition at low concentrations, suggesting its potential as a lead compound for new antibiotics.

Case Study 2: Synthesis of Derivatives

Researchers have synthesized derivatives of this compound to enhance its biological activity. These derivatives were tested for their ability to inhibit specific enzymes involved in disease pathways, demonstrating improved efficacy compared to the parent compound.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1H-imidazol-1-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The bromine atom and nicotinic acid moiety can also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Nicotinic Acid Backbone

5-Bromo-2-(1H-imidazol-1-yl)isonicotinic Acid

- Structure : Features a pyridine-4-carboxylic acid (isonicotinic acid) backbone with bromine at position 5 and imidazole at position 2.

- Key Differences : The carboxylic acid group at position 4 (vs. position 3 in nicotinic acid) alters electronic distribution and solubility.

- Synthesis : Similar coupling strategies (e.g., Pd-catalyzed cross-coupling) are used, but regioselectivity challenges arise due to the shifted acid group .

5-Chloro-2-(1H-imidazol-1-yl)nicotinic Acid

- Structure : Chlorine replaces bromine at position 3.

- Key Differences : Reduced steric bulk and lower electronegativity compared to bromine may decrease reactivity in Suzuki-Miyaura couplings.

- Applications : Often used as a less expensive alternative in early-stage drug discovery .

5-Bromo-2-(1H-benzo[d]imidazol-1-yl)nicotinic Acid

Functional Group Modifications

5-Bromo-2-hydroxyisonicotinic Acid

- Structure : Hydroxyl group replaces imidazole at position 2 on an isonicotinic acid backbone.

- Key Differences : The hydroxyl group enables hydrogen bonding but lacks the coordination capacity of imidazole.

- Synthesis : Direct bromination of hydroxy-substituted precursors, followed by oxidation .

5-Bromo-2-propyl-1H-imidazole-4-carboxylic Acid

Halogen-Substituted Analogues

5-Iodo-2-(1H-imidazol-1-yl)nicotinic Acid

- Structure : Iodine replaces bromine at position 4.

5-Bromo-4-nitro-1H-imidazole

Comparative Data Table

Biological Activity

5-Bromo-2-(1H-imidazol-1-yl)nicotinic acid is an intriguing compound within the realm of medicinal chemistry, primarily due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Properties

The compound features a bromine atom and an imidazole ring , which contribute significantly to its biological properties. Its molecular formula is , with a molecular weight of approximately 268.07 g/mol. The presence of the imidazole moiety allows for versatile interactions with biological targets, enhancing its potential therapeutic applications.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, while the bromine atom may enhance binding affinity through halogen bonding. This dual functionality enables the compound to modulate several biochemical pathways effectively.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has been tested against various bacterial strains, demonstrating effective inhibition:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential . Studies have shown that it can inhibit cancer cell proliferation through specific pathways associated with apoptosis and cell cycle regulation. For instance, it was found to induce apoptosis in various cancer cell lines by activating caspase pathways, which are crucial for programmed cell death .

Case Studies

Several studies have explored the compound's efficacy in different contexts:

- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited both Gram-positive and Gram-negative bacteria, with particular potency against Staphylococcus aureus and Escherichia coli, showcasing its potential as a broad-spectrum antimicrobial agent .

- Cancer Cell Studies : In vitro studies revealed that treatment with this compound led to a significant reduction in cell viability in various cancer lines, indicating its potential role in cancer therapy .

- Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound interacts with specific molecular targets involved in cellular signaling pathways, enhancing its therapeutic efficacy against both microbial infections and cancer.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-2-(1H-imidazol-1-yl)nicotinic acid, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves coupling reactions between imidazole derivatives and brominated nicotinic acid precursors. Key intermediates include pyrazole derivatives (e.g., 5-Bromo-2-(3-chloropyridin-2-yl)-2H-pyrazole-3-carboxylic acid) formed via nucleophilic substitution or cyclization reactions. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. For example, intermediates are often verified using -NMR and -NMR to confirm regioselectivity .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves synchrotron or laboratory X-ray sources, followed by structure solution via direct methods (e.g., SHELXS/SHELXD) and refinement using SHELXL. ORTEP-III is employed for visualizing thermal ellipsoids and molecular packing. For example, SHELX programs are widely used for small-molecule refinement due to their robustness in handling twinned or high-resolution data .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound to mitigate racemization and hydrolytic instability?

- Methodological Answer : Racemization-prone steps (e.g., amidation) require mild conditions, such as low temperatures and non-polar solvents. T3P (propylphosphonic anhydride)-mediated coupling minimizes racemization of α-aryl carboxylates. Hydrolytic instability of amide bonds is addressed by controlling pH during isolation and using lyophilization for storage. Process optimization in multi-kilogram campaigns has demonstrated these strategies .

Q. How does this compound function as a hepatoselective glucokinase activator, and what experimental models validate its mechanism?

- Methodological Answer : The compound binds to glucokinase’s allosteric site, enhancing enzymatic activity. Hepatoselectivity is confirmed via tissue distribution studies in rodents, showing >50-fold liver-to-pancreas ratio. In vivo efficacy is tested in diabetic models (e.g., Zucker diabetic fatty rats) by measuring fasting glucose reduction without hypoglycemia. Radiolabeled analogs and LC-MS/MS quantify tissue-specific exposure .

Q. How do crystallographic data resolve discrepancies in reported molecular conformations of related imidazole-nicotinic acid derivatives?

- Methodological Answer : Discrepancies arise from torsional flexibility in the imidazole-nicotinic acid linkage. High-resolution SCXRD (e.g., at 200 K) reduces thermal motion artifacts. SHELXL’s TWIN and BASF commands address twinning, while Hirshfeld surface analysis identifies key intermolecular interactions (e.g., Br···N contacts) that stabilize specific conformations .

Q. What analytical methods are critical for assessing purity and stability of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) monitor degradation via HPLC-UV/vis. Mass spectrometry (LC-MS) identifies hydrolytic byproducts (e.g., free nicotinic acid). Kinetic solubility assays in biorelevant media (e.g., FaSSIF) predict formulation challenges. IR spectroscopy tracks functional group integrity, particularly the imidazole C-H and carboxylic acid O-H stretches .

Q. How are preclinical in vivo studies designed to evaluate the therapeutic window of this compound?

- Methodological Answer : Dose-ranging studies in diabetic rodents establish ED (glucose-lowering) and NOAEL (no observed adverse effect level). Tissue-specific pharmacokinetics (PK) are modeled using compartmental analysis, while pharmacodynamics (PD) integrate glucokinase activity assays. Safety margins are calculated as NOAEL/ED, with a minimum 10-fold ratio required for clinical progression .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on the synthetic yield of this compound across different methodologies?

- Methodological Answer : Yield discrepancies often stem from reaction scale (e.g., microwave vs. batch), solvent polarity, or catalyst loading. Design of experiments (DoE) with variables like temperature, equivalents of coupling agents, and reaction time can identify optimal conditions. Comparative HPLC-MS analysis of crude products quantifies unreacted starting materials and side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.